molecular formula C10H12O2 B14652061 2,3,4,7,8,8a-Hexahydronaphthalene-1,6-dione

2,3,4,7,8,8a-Hexahydronaphthalene-1,6-dione

Katalognummer: B14652061
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: HMJJEFPBARGSAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DIETHYL(DIPHENYLMETHYL)PHOSPHATE is an organophosphorus compound with the molecular formula C17H21O4P. This compound is characterized by the presence of a phosphate group bonded to a diphenylmethyl moiety and two ethyl groups. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL(DIPHENYLMETHYL)PHOSPHATE typically involves the reaction of diphenylmethyl chloride with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the phosphite group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of DIETHYL(DIPHENYLMETHYL)PHOSPHATE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: DIETHYL(DIPHENYLMETHYL)PHOSPHATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonate esters, phosphites, and substituted phosphates, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

DIETHYL(DIPHENYLMETHYL)PHOSPHATE has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of DIETHYL(DIPHENYLMETHYL)PHOSPHATE involves its interaction with various molecular targets, including enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The phosphate group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: DIETHYL(DIPHENYLMETHYL)PHOSPHATE is unique due to its specific combination of a diphenylmethyl group and diethyl phosphate, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Eigenschaften

Molekularformel

C10H12O2

Molekulargewicht

164.20 g/mol

IUPAC-Name

2,3,4,7,8,8a-hexahydronaphthalene-1,6-dione

InChI

InChI=1S/C10H12O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h6,9H,1-5H2

InChI-Schlüssel

HMJJEFPBARGSAT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC(=O)CCC2C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.